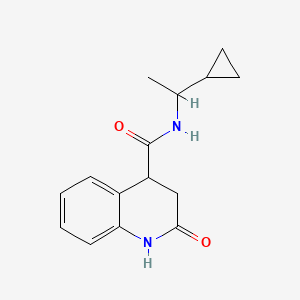
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as CPEBQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the NR2B subunit of the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the activity of this receptor, N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide reduces the excitotoxicity and oxidative stress that can lead to neuronal damage and death. This mechanism of action has been implicated in the potential therapeutic effects of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been found to reduce neuronal damage and death in models of stroke and traumatic brain injury. These effects are thought to be mediated by the selective blockade of the NR2B subunit of the NMDA receptor, which reduces the excitotoxicity and oxidative stress that can lead to neuronal damage and death.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NR2B subunit of the NMDA receptor. It is also relatively stable and easy to synthesize, making it a convenient tool for studying the role of this receptor in synaptic plasticity and memory formation. However, N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of interest is the development of more selective and potent NR2B antagonists that can be used to study the role of this receptor in synaptic plasticity and memory formation. Another area of interest is the potential therapeutic applications of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in neurodegenerative disorders and other neurological conditions. Further research is needed to better understand the mechanism of action of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its potential benefits and limitations for clinical use.
Synthesis Methods
The synthesis of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the condensation of 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid with cyclopropylethylamine. The reaction is carried out under reflux in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
Scientific Research Applications
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(10-6-7-10)16-15(19)12-8-14(18)17-13-5-3-2-4-11(12)13/h2-5,9-10,12H,6-8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENNMAUMGYRVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)

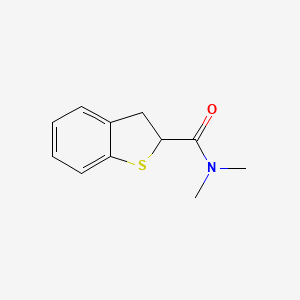




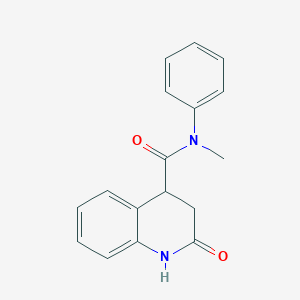
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
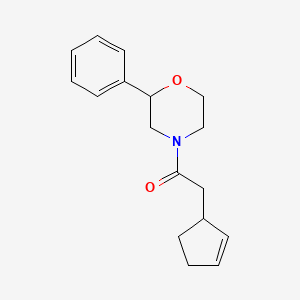


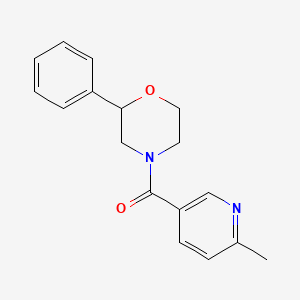
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)